molecular formula C9H9BrO2 B13606108 2-(2-Bromo-5-methoxy-phenyl)-oxirane

2-(2-Bromo-5-methoxy-phenyl)-oxirane

Cat. No.: B13606108
M. Wt: 229.07 g/mol
InChI Key: QZCFIGNXRGXZQW-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methoxyphenyl)oxirane is an organic compound that belongs to the class of epoxides, which are characterized by a three-membered ring structure containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-5-methoxyphenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of 2-bromo-5-methoxyphenyl with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the oxirane ring.

Industrial Production Methods

While specific industrial production methods for 2-(2-bromo-5-methoxyphenyl)oxirane are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methoxyphenyl)oxirane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Ring-Opening Reactions: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Ring-Opening Reactions: Diols or other functionalized compounds.

    Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents used.

Scientific Research Applications

2-(2-Bromo-5-methoxyphenyl)oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-5-methoxyphenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and potential biological interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-5-methoxyphenyl)oxirane
  • 2-(2-Fluoro-5-methoxyphenyl)oxirane
  • 2-(2-Iodo-5-methoxyphenyl)oxirane

Comparison

2-(2-Bromo-5-methoxyphenyl)oxirane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications.

Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

2-(2-bromo-5-methoxyphenyl)oxirane

InChI

InChI=1S/C9H9BrO2/c1-11-6-2-3-8(10)7(4-6)9-5-12-9/h2-4,9H,5H2,1H3

InChI Key

QZCFIGNXRGXZQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C2CO2

Origin of Product

United States

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